4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-bromo-N-(4-bromo-2-nitrophenyl)- is a chemical compound with the molecular formula C12H8Br2N2O4S It is characterized by the presence of two bromine atoms and a nitro group attached to a benzenesulfonamide structure
Vorbereitungsmethoden
The synthesis of Benzenesulfonamide, 4-bromo-N-(4-bromo-2-nitrophenyl)- typically involves a multi-step process. One common method includes the nitration and halogenation of N-phenylbenzenesulfonamide. The process can be summarized as follows :
Nitration: N-phenylbenzenesulfonamide is treated with nitrating agents such as copper(II) nitrate trihydrate (Cu(NO3)2·3H2O), iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O), and ammonium nitrate (NH4NO3) to introduce the nitro group.
Halogenation: The nitrated product is then subjected to halogenation using bromine or other halogenating agents to introduce the bromine atoms.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Benzenesulfonamide, 4-bromo-N-(4-bromo-2-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and nitro). Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride (SnCl2).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group, using oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-bromo-N-(4-bromo-2-nitrophenyl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer and antimicrobial agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-bromo-N-(4-bromo-2-nitrophenyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in certain cancer cells . The inhibition of CA IX disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonamide, 4-bromo-N-(4-bromo-2-nitrophenyl)- can be compared with other similar compounds, such as:
N-(4-Bromophenyl)benzenesulfonamide: This compound lacks the nitro group and has different chemical reactivity and biological activity.
4-Bromo-N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide:
Eigenschaften
Molekularformel |
C12H8Br2N2O4S |
---|---|
Molekulargewicht |
436.08 g/mol |
IUPAC-Name |
4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8Br2N2O4S/c13-8-1-4-10(5-2-8)21(19,20)15-11-6-3-9(14)7-12(11)16(17)18/h1-7,15H |
InChI-Schlüssel |
JXDQLNZBKWJFOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.